

Melibiose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Melibiose**

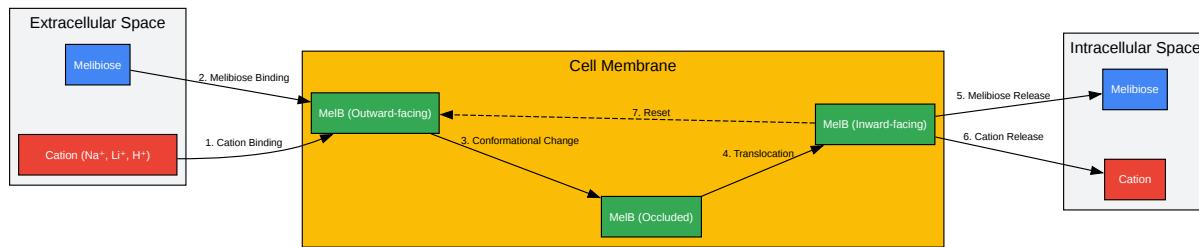
Cat. No.: **B10753206**

[Get Quote](#)

Melibiose, a disaccharide of significant interest in various scientific fields, presents unique chemical and biological properties. This technical guide provides an in-depth overview of its core characteristics, analytical methodologies, and biological significance, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Melibiose, systematically known as 6-O- α -D-galactopyranosyl-D-glucose, is a reducing disaccharide. It is composed of a galactose and a glucose monosaccharide unit linked by an α -1,6 glycosidic bond.^[1] This structure is fundamental to its chemical behavior and biological roles.


Property	Value	Reference
CAS Number	585-99-9	[1]
Molecular Formula	C ₁₂ H ₂₂ O ₁₁	[2]
Molecular Weight	342.30 g/mol	[2]
Appearance	White to off-white crystalline powder	[2]
Solubility	Soluble in water, slightly soluble in ethanol, insoluble in ether and chloroform.	[2]
Melting Point	100-105°C	[2]
Specific Rotation	+140.5°	[2]

Biological Significance and Signaling Pathways

Melibiose plays a crucial role in the metabolism of various organisms, from bacteria to plants. It serves as a carbon source for microorganisms that possess the enzyme α -galactosidase, which hydrolyzes the α -1,6 glycosidic bond.[\[1\]](#)[\[3\]](#) In the context of drug development, its prebiotic effects and immunomodulatory properties are of particular interest.[\[2\]](#)

One of the most well-characterized systems involving **melibiose** is its transport across the bacterial cell membrane by the **melibiose** permease (MelB). This transporter is a prototype for Na⁺-coupled major facilitator superfamily (MFS) transporters and provides a valuable model for studying cation-coupled transport mechanisms.[\[4\]](#)[\[5\]](#)[\[6\]](#)

The MelB transporter of *Salmonella typhimurium* and *Escherichia coli* facilitates the symport of **melibiose** with a cation (Na⁺, Li⁺, or H⁺).[\[7\]](#)[\[8\]](#) The binding of the cation to a specific site in the permease induces a conformational change that increases the affinity for **melibiose**, facilitating its translocation across the membrane.

[Click to download full resolution via product page](#)

Melibiose transport via the MelB permease.

Applications in Drug Development

Melibiose is being explored for its potential applications in the pharmaceutical industry. Its ability to act as a stabilizing excipient for spray-dried protein formulations is a notable example. [9] Studies have shown that **melibiose** can protect protein activity during the drying process and subsequent storage, with an efficacy comparable to trehalose.[9] Furthermore, as a non-digestible disaccharide, **melibiose** has been shown to promote the absorption of certain compounds, such as quercetin glycosides, in the small intestine.[10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of Melibiose

This protocol outlines a general method for the quantification of **melibiose** in a sample matrix.

Objective: To separate and quantify **melibiose**.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For sugars like **melibiose**, a refractive index

detector (RID) is commonly used for detection.[11]

Materials:

- HPLC system with a refractive index detector (RID)
- Synergi™ Hydro-RP C18 column (150 x 4.6 mm, 4 μ m) or equivalent[11]
- Ultrapure water (Mobile Phase A)
- Acetonitrile (Mobile Phase B)[11]
- **Melibiose** standard
- Sample containing **melibiose**
- 0.45 μ m PTFE membrane filters[11]

Procedure:

- Standard Preparation: Prepare a series of **melibiose** standards of known concentrations (e.g., 0.25, 0.5, 1.0, 2.5, and 5.0 g/L) by dissolving pure **melibiose** in ultrapure water.[11]
- Sample Preparation: Dilute the sample in ultrapure water and filter through a 0.45 μ m PTFE membrane filter before injection.[11]
- Chromatographic Conditions:
 - Column: Synergi™ Hydro-RP C18 (150 x 4.6 mm, 4 μ m)[11]
 - Column Temperature: 35 °C[11]
 - Mobile Phase: Gradient elution with ultrapure water (A) and acetonitrile (B)[11]
 - Gradient Program:
 - 0–8 min: 100% A
 - 8–9 min: 20% A, 80% B

- 9–12 min: 20% A, 80% B
- 12–13 min: 100% A
- 13–20 min: 100% A[11]
 - Flow Rate: 0.7 mL/min (adjusted to 1.5 mL/min between 13-20 min for column re-equilibration)[11]
 - Injection Volume: 20 μ L[11]
 - Detector: Refractive Index Detector (RID) at 35 °C[11]
- Data Analysis: Construct a calibration curve by plotting the peak areas of the **melibiose** standards against their concentrations. Determine the concentration of **melibiose** in the sample by comparing its peak area to the calibration curve.

Enzymatic Assay for Melibiose Hydrolysis

This protocol describes a method to determine the activity of α -galactosidase using **melibiose** as a substrate.

Objective: To measure the rate of **melibiose** hydrolysis by α -galactosidase.

Principle: α -galactosidase catalyzes the hydrolysis of **melibiose** into galactose and glucose. The rate of this reaction can be monitored by measuring the appearance of the product, glucose, using a coupled enzyme assay with glucose oxidase and peroxidase (GOPOD).

Materials:

- α -galactosidase enzyme solution
- **Melibiose** solution (substrate)
- Sodium acetate buffer (50 mM, pH 4.5)
- GOPOD reagent (containing glucose oxidase, peroxidase, and a chromogen)
- D-glucose standard solution

- Spectrophotometer

Procedure:

- Reaction Setup: In a test tube, combine the sodium acetate buffer and the **melibiose** substrate solution. Pre-incubate at the desired reaction temperature (e.g., 50°C).
- Enzyme Reaction: Initiate the reaction by adding a known amount of the α -galactosidase enzyme solution. Incubate for a specific time (e.g., 20 minutes) at the reaction temperature.
- Reaction Termination and Glucose Measurement: Stop the reaction by adding the GOPOD reagent. Incubate for a further 20 minutes at 50°C to allow for color development.
- Absorbance Measurement: Measure the absorbance of the solution at 510 nm.
- Quantification: Use a D-glucose standard curve to determine the amount of glucose produced. One unit of α -galactosidase activity is typically defined as the amount of enzyme that releases 1 μ mol of glucose per minute under the specified conditions.

Melibiose Transport Assay in Bacteria

This protocol is designed to measure the uptake of radiolabeled **melibiose** into bacterial cells expressing the MelB transporter.

Objective: To quantify the transport of **melibiose** into bacterial cells.

Principle: The uptake of [³H]**melibiose** is measured over time in bacterial cells expressing the MelB permease. The amount of radioactivity incorporated into the cells is proportional to the transport activity.

Materials:

- Bacterial cells expressing MelB permease (e.g., *E. coli* or *S. typhimurium*)
- [³H]**Melibiose** (radiolabeled substrate)
- Transport buffer (e.g., nominally Na⁺- and Li⁺-free for H⁺-coupled transport)

- Cation solutions (NaCl, LiCl)
- Scintillation vials and scintillation fluid
- Liquid scintillation counter

Procedure:

- Cell Preparation: Grow bacterial cells to the desired optical density and prepare them for the transport assay (e.g., washing and resuspending in the transport buffer).
- Transport Initiation: Initiate the transport by adding [³H]melibiose to the cell suspension. For cation-dependent transport, the respective cation (Na⁺ or Li⁺) is also added.
- Time Points: At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter to separate the cells from the medium.
- Washing: Quickly wash the filters with ice-cold buffer to remove any non-transported radiolabel.
- Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Plot the amount of [³H]melibiose transported (calculated from the radioactivity counts) against time to determine the initial rate of transport.

Workflow for Melibiose Transport Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Melibiose - Wikipedia [en.wikipedia.org]
- 2. 585-99-9,D-Melibiose, 6-O- α -D-Galactopyranosyl-D-glucose [chemsynlab.com]

- 3. Melibiose is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in *Azotobacter vinelandii* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography reveals molecular recognition mechanism for sugar binding in a melibiose transporter MelB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric effects of the coupling cation in melibiose transporter MelB [elifesciences.org]
- 7. Mechanism of Melibiose/Cation Symport of the Melibiose Permease of *Salmonella typhimurium* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based mechanism for Na(+)/melibiose symport by MelB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of melibiose and trehalose as stabilising excipients for spray-dried β -galactosidase formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melibiose, a Nondigestible Disaccharide, Promotes Absorption of Quercetin Glycosides in Rat Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Melibiose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10753206#melibiose-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com